REACTION_SMILES
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[C:17](=[O:18])([O-:19])[O-:20].[CH3:23][OH:24].[K+:21].[K+:22].[OH:1][CH:2]([CH3:3])[c:4]1[n:5][cH:6][c:7]([NH:10][C:11](=[O:12])[C:13]([CH3:14])([CH3:15])[CH3:16])[n:8][cH:9]1>>[OH:1][CH:2]([CH3:3])[c:4]1[n:5][cH:6][c:7]([NH2:10])[n:8][cH:9]1
|
Name
|
|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=C([O-])[O-]
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Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
CO
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
[K+]
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
[K+]
|
Name
|
CC(O)c1cnc(NC(=O)C(C)(C)C)cn1
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
CC(O)c1cnc(NC(=O)C(C)(C)C)cn1
|
Name
|
|
Type
|
product
|
Smiles
|
CC(O)c1cnc(N)cn1
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |